molecular formula C13H20ClN3O3 B14047320 (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride

Cat. No.: B14047320
M. Wt: 301.77 g/mol
InChI Key: SOQXBVLFNGZAMJ-YDALLXLXSA-N
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Description

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with an amino and hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the morpholine ring, followed by the introduction of the amino and hydroxypropyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. Key parameters such as temperature, pressure, and pH would be optimized to maximize yield and purity. The use of automated reactors and continuous flow systems could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylmorpholine: Similar structure but lacks the hydroxypropyl group.

    3-Aminopropylmorpholine: Similar structure but lacks the aromatic ring substitution.

    Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride is unique due to its specific combination of functional groups. The presence of both amino and hydroxypropyl groups on the aromatic ring and morpholine ring provides distinct reactivity and interaction profiles, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one;hydrochloride

InChI

InChI=1S/C13H19N3O3.ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;/h1-4,12,15,17H,5-9,14H2;1H/t12-;/m0./s1

InChI Key

SOQXBVLFNGZAMJ-YDALLXLXSA-N

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CN)O.Cl

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl

Origin of Product

United States

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